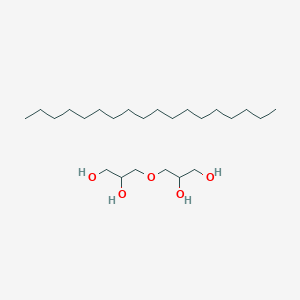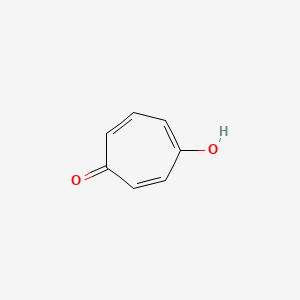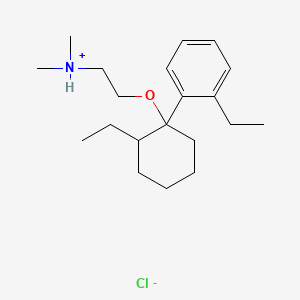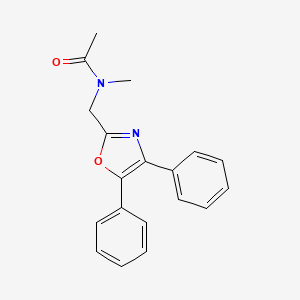
3-(2,3-Dihydroxypropoxy)propane-1,2-diol;octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylglyceryl ether, also known as 1-octadecylglycerol, is a long-chain alkyl ether derived from glycerol. This compound is characterized by its hydrophobic octadecyl (C18) chain and a hydrophilic glycerol backbone, making it amphiphilic. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglyceryl ether typically involves the etherification of glycerol with octadecanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .
Another method involves the direct condensation of glycerol with octadecanol using homogeneous acid catalysts. This method requires careful control of reaction time, catalyst type, and glycerol-to-octadecanol molar ratio to optimize the yield of octadecylglyceryl ether .
Industrial Production Methods
Industrial production of octadecylglyceryl ether often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the use of homogeneous or heterogeneous catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecylglyceryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Applications De Recherche Scientifique
Octadecylglyceryl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octadecylglyceryl ether involves its interaction with lipid bilayers and membranes. The hydrophobic octadecyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic behavior allows it to modulate membrane fluidity and permeability, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monododecyl ether: Similar structure but with a shorter dodecyl (C12) chain.
Glyceryl monobutyl ether: Contains a butyl (C4) chain, making it more hydrophilic.
Glyceryl monoalkyl ethers: A general class of compounds with varying alkyl chain lengths.
Uniqueness
Octadecylglyceryl ether is unique due to its long octadecyl chain, which provides enhanced hydrophobicity and stability in various applications. This makes it particularly useful in formulations requiring long-lasting emollient effects and in studies involving lipid bilayers and membrane dynamics .
Propriétés
Formule moléculaire |
C24H52O5 |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropoxy)propane-1,2-diol;octadecane |
InChI |
InChI=1S/C18H38.C6H14O5/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;7-1-5(9)3-11-4-6(10)2-8/h3-18H2,1-2H3;5-10H,1-4H2 |
Clé InChI |
PABZGDLSTPKKCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC.C(C(COCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)





![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
